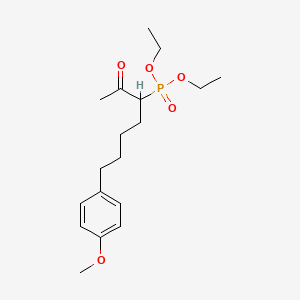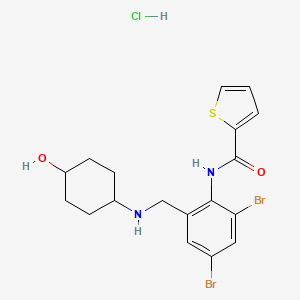
trans-1,2-Dihydrobenz(c)acridine-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CCRIS 5412 is a compound listed in the Chemical Carcinogenesis Research Information System (CCRIS), a database maintained by the National Library of Medicine. This compound is known for its potential carcinogenic properties and is studied extensively in the field of toxicology and cancer research.
Métodos De Preparación
The preparation of CCRIS 5412 involves several synthetic routes and reaction conditions. Typically, the synthesis of such compounds requires a series of chemical reactions, including condensation, cyclization, and purification steps. Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
CCRIS 5412 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
CCRIS 5412 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical reactions and analytical techniques.
Biology: It is studied for its effects on cellular processes and its potential role in inducing mutations.
Medicine: Research focuses on its carcinogenic properties and its potential use in developing cancer treatments.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of CCRIS 5412 involves its interaction with cellular components, leading to changes in cellular processes. It targets specific molecular pathways, including those involved in cell cycle regulation and apoptosis. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in gene expression and protein function.
Comparación Con Compuestos Similares
CCRIS 5412 is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
CCRIS 5413: Another compound listed in the CCRIS database with similar carcinogenic properties.
CCRIS 5414: Known for its mutagenic effects and studied in toxicology research.
Compared to these compounds, CCRIS 5412 has distinct chemical properties and biological effects, making it a valuable compound for research in various fields.
Propiedades
Número CAS |
85617-39-6 |
|---|---|
Fórmula molecular |
C17H13NO2 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(1S,2S)-1,2-dihydrobenzo[c]acridine-1,2-diol |
InChI |
InChI=1S/C17H13NO2/c19-14-8-7-10-5-6-12-9-11-3-1-2-4-13(11)18-16(12)15(10)17(14)20/h1-9,14,17,19-20H/t14-,17+/m0/s1 |
Clave InChI |
RVKGJJYCPFLRJL-WMLDXEAASA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)[C@@H]([C@H](C=C4)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)C(C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)





![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)




![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)


